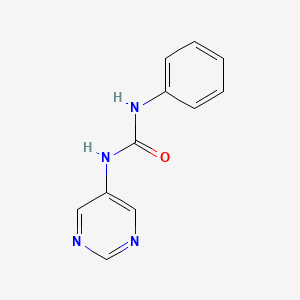![molecular formula C15H10BrCl2N3O2 B2766954 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime CAS No. 339279-66-2](/img/structure/B2766954.png)
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime (3-BP-2-DCHP-3-OPO) is a novel compound that was first synthesized in 2019 by a group of researchers at the University of Tokyo. It is a member of the hydrazonoxime family and is characterized by its unique structure and properties. 3-BP-2-DCHP-3-OPO has been studied extensively for its potential applications in various scientific fields such as drug design and development, organic synthesis, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Novel Synthetic Routes and Heterocyclic Derivatives : A study conducted by Abdel-Khalik, Agamy, and Elnagdi (2000) explored the reactivity of 2-Arylhydrazono-3-oxopropanals with hydroxylamine hydrochloride, leading to the synthesis of oximes and their subsequent transformation into various heterocyclic compounds such as isoxazoles and arylazopyrazoles. This demonstrates a novel synthetic pathway for creating derivatives with potential application in pharmaceutical research (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Antioxidant Properties : Puntel et al. (2008) investigated the antioxidant and toxic properties of a similar oxime compound, highlighting its potential as an antioxidant compound due to its ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro. Such findings suggest the applicability of oxime derivatives in developing antioxidant therapies (Puntel et al., 2008).
Antimicrobial and Antifungal Activities : Buchta et al. (2004) evaluated the antimicrobial and antifungal activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of yeasts and molds, demonstrating broad-spectrum activity that suggests the potential for developing new antifungal agents (Buchta et al., 2004).
Chemical Characterization and Mechanistic Studies
Mechanistic Insights into Nucleophilic Reactivation : Delfino and Figueroa-Villar (2009) modeled the reactivation of organophosphorus-inhibited acetylcholinesterase by oximes, proposing a three-step mechanism and suggesting the exploration of hydrazones as potential reactivators. This mechanistic insight could inform the design of new antidotes for organophosphorus poisoning (Delfino & Figueroa-Villar, 2009).
Synthesis of Heterocyclic Compounds and Anticonvulsant Activity : Unverferth et al. (1998) synthesized a series of 3-aminopyrroles and evaluated their anticonvulsant activity, revealing compounds with considerable activity and low neurotoxicity, thereby showcasing the therapeutic potential of these heterocyclic compounds (Unverferth et al., 1998).
Eigenschaften
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyiminopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2N3O2/c16-10-3-1-9(2-4-10)15(22)14(8-19-23)21-20-13-6-11(17)5-12(18)7-13/h1-8,20,23H/b19-8+,21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMKWWWQRPHKY-MWQMANNASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

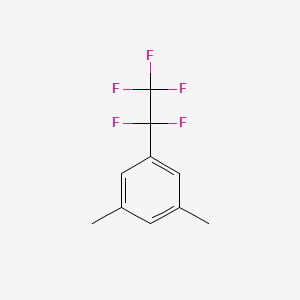
![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
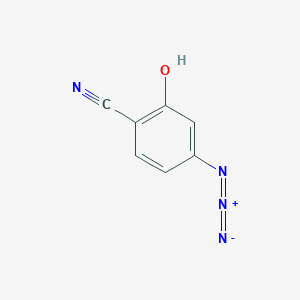
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)
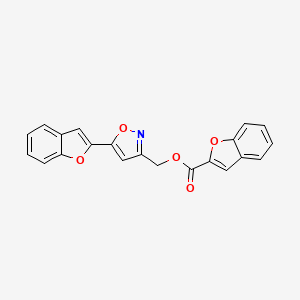
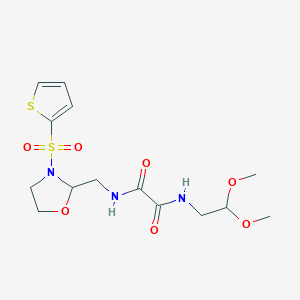
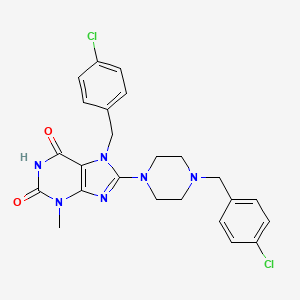
![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2766887.png)
![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)
